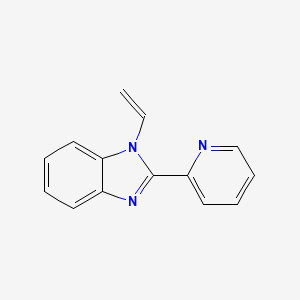
1-Ethenyl-2-(pyridin-2-yl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethenyl-2-(pyridin-2-yl)-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with an ethenyl group and a pyridin-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethenyl-2-(pyridin-2-yl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with 2-vinylpyridine under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethenyl-2-(pyridin-2-yl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols.
Reduction: The pyridin-2-yl group can be reduced to form piperidine derivatives.
Substitution: The benzimidazole core can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA) are used.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Piperidine derivatives.
Substitution: N-alkyl or N-acyl benzimidazole derivatives.
Applications De Recherche Scientifique
1-Ethenyl-2-(pyridin-2-yl)-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 1-ethenyl-2-(pyridin-2-yl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific application and target.
Comparaison Avec Des Composés Similaires
- 1-Phenyl-2-(pyridin-2-yl)ethanone hydrochloride
- 1-phenyl-2-(pyridin-2-yl)ethan-1-ol
- Pyrrolidine derivatives
Comparison: 1-Ethenyl-2-(pyridin-2-yl)-1H-benzimidazole is unique due to the presence of both an ethenyl group and a pyridin-2-yl group on the benzimidazole core. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. In contrast, similar compounds may lack one or more of these functional groups, resulting in different reactivity and applications.
Propriétés
Numéro CAS |
73214-69-4 |
|---|---|
Formule moléculaire |
C14H11N3 |
Poids moléculaire |
221.26 g/mol |
Nom IUPAC |
1-ethenyl-2-pyridin-2-ylbenzimidazole |
InChI |
InChI=1S/C14H11N3/c1-2-17-13-9-4-3-7-11(13)16-14(17)12-8-5-6-10-15-12/h2-10H,1H2 |
Clé InChI |
ASSBWHIURZTQDX-UHFFFAOYSA-N |
SMILES canonique |
C=CN1C2=CC=CC=C2N=C1C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















